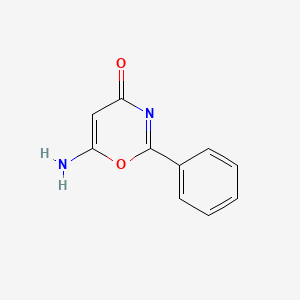
1,2,3,6-Tetrahydro-1,2,5-trimethyl-4-phenylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3,6-Tetrahydro-1,2,5-trimethyl-4-phenylpyridine is an organic compound with a complex structure that includes a pyridine ring
Métodos De Preparación
The synthesis of 1,2,3,6-Tetrahydro-1,2,5-trimethyl-4-phenylpyridine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. Industrial production methods may involve optimized reaction conditions to maximize yield and purity. detailed synthetic routes and industrial methods are often proprietary and not publicly disclosed.
Análisis De Reacciones Químicas
1,2,3,6-Tetrahydro-1,2,5-trimethyl-4-phenylpyridine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by others, often using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1,2,3,6-Tetrahydro-1,2,5-trimethyl-4-phenylpyridine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 1,2,3,6-Tetrahydro-1,2,5-trimethyl-4-phenylpyridine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biochemical pathways being activated or inhibited. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
1,2,3,6-Tetrahydro-1,2,5-trimethyl-4-phenylpyridine can be compared with other similar compounds such as:
Naphthalene, 1,2,3,4-tetrahydro-1,1,6-trimethyl-: This compound has a similar tetrahydro structure but differs in its functional groups and overall reactivity.
Indole, 2-(1,2,3,6-tetrahydro-1,2,5-trimethyl-4-pyridyl)-: Another structurally related compound with different applications and properties.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications.
Propiedades
Número CAS |
3009-16-3 |
|---|---|
Fórmula molecular |
C14H19N |
Peso molecular |
201.31 g/mol |
Nombre IUPAC |
1,2,5-trimethyl-4-phenyl-3,6-dihydro-2H-pyridine |
InChI |
InChI=1S/C14H19N/c1-11-10-15(3)12(2)9-14(11)13-7-5-4-6-8-13/h4-8,12H,9-10H2,1-3H3 |
Clave InChI |
OHNXOCMCFVBRKE-UHFFFAOYSA-N |
SMILES canónico |
CC1CC(=C(CN1C)C)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,6,13,16-Tetraoxa-1,8,11,18-tetraazatricyclo[16.2.2.28,11]tetracosane-2,7,12,17-tetrone](/img/structure/B14735793.png)
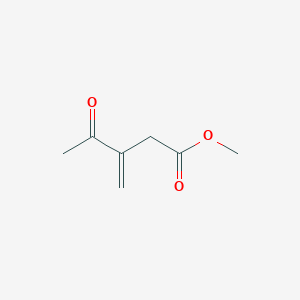
![Methyl bicyclo[2.2.1]hepta-2,5-diene-7-carboxylate](/img/structure/B14735802.png)
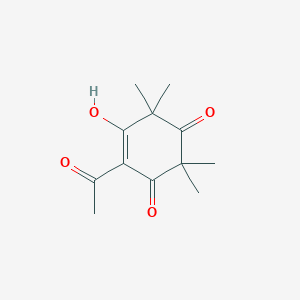
![4-(Propan-2-yl)-3,4-dihydro[1,1'-biphenyl]-4-amine](/img/structure/B14735811.png)

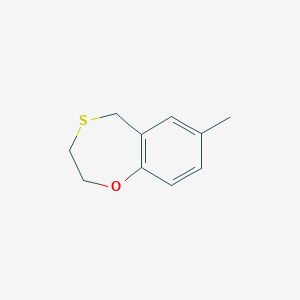

![[4-(2-Methoxy-2-oxoethoxy)phenyl]arsonic acid](/img/structure/B14735830.png)
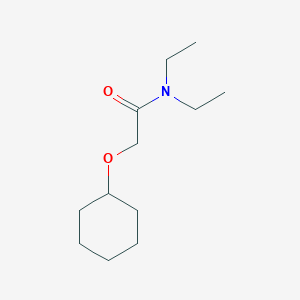
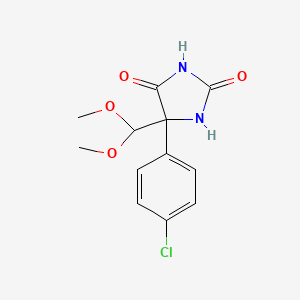
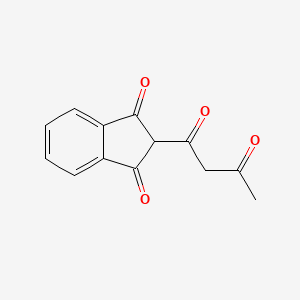
![N-benzo[1,3]dioxol-5-yl-2-[methylsulfonyl-(4-phenylmethoxyphenyl)amino]acetamide](/img/structure/B14735861.png)
